Comparative Antioxidant Efficacy: Furfuryl Mercaptan vs. 2-Methyl-3-furanthiol in Heptanal Oxidation
Furfuryl mercaptan exhibited significantly lower antioxidant capacity compared to 2-methyl-3-furanthiol in a heptanal oxidation model. Furfuryl mercaptan inhibited oxidation for only 13 days, whereas 2-methyl-3-furanthiol achieved inhibition for up to 30 days [1]. This 2.3-fold difference in protective duration is critical for formulators selecting compounds for long-term stability. Conversely, 2-thiophenethiol and alkylthiophenes showed comparable activity to 2-methyl-3-furanthiol [1].
| Evidence Dimension | Duration of heptanal oxidation inhibition (days) |
|---|---|
| Target Compound Data | 13 days |
| Comparator Or Baseline | 2-Methyl-3-furanthiol: up to 30 days; 2-Thiophenethiol: comparable to 2-methyl-3-furanthiol |
| Quantified Difference | Furfuryl mercaptan inhibited for 17 fewer days (2.3-fold shorter duration) |
| Conditions | Heptanal oxidation to heptanoic acid, measured over time; heterocyclic compounds formed in Maillard reactions. |
Why This Matters
For applications requiring oxidative stability, 2-methyl-3-furanthiol offers superior performance, while furfuryl mercaptan may be selected for shorter-term protection or where its distinct flavor profile is prioritized.
- [1] Eiserich, J. P., & Shibamoto, T. (1994). Antioxidative activity of volatile heterocyclic compounds. Journal of Agricultural and Food Chemistry, 42(5), 1060-1063. View Source
